({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine
Overview
Description
“({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine” is a chemical compound with the CAS Number: 1185320-32-4 and a linear formula of C12H20N2O . Its IUPAC name is {1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O/c1-10-2-3-12(15-10)9-14-6-4-11(8-13)5-7-14/h2-3,11H,4-9,13H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Green Chemistry: Biomass Conversion
Furan compounds are pivotal in the valorization of biomass. They can be synthesized from renewable resources like fructose, making them integral to green chemistry initiatives. This compound could be part of a pathway to convert biomass into valuable chemicals or fuels .
Catalysis: Organic Synthesis
The reactivity patterns of furan derivatives make them suitable for catalytic processes in organic synthesis. They can undergo various chemical transformations, which can be harnessed to synthesize complex organic molecules for different applications .
Biological Screening: Medicinal Chemistry
The compound’s water solubility and stability make it promising for biological screening. It could be used to develop assays to test new drugs or to study the biological activity of new compounds. Its furan core may interact with biological molecules in unique ways, providing insights into medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-2-3-12(15-10)9-14-6-4-11(8-13)5-7-14/h2-3,11H,4-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJSAEJPLYPHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657998 | |
Record name | 1-{1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine | |
CAS RN |
1185320-32-4 | |
Record name | 1-{1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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